(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate
Overview
Description
(E)-methyl-2-(2-((4-(2-methoxyethoxy)phenoxy)methyl)-4-chlorophenyl)-3-methoxyacrylate, also known as MMCA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. MMCA is a member of the acrylate family, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Applications in Agriculture
Fungicide Synthesis : This compound is used in the synthesis of novel fungicides like pyraoxystrobin and azoxystrobin. These fungicides exhibit broad-spectrum activity and high effectiveness against fungi (Liu et al., 2011). Another study described a practical synthesis approach for azoxystrobin, highlighting its potential as a fungicide in agriculture (Pi Hong-jun, 2007).
Radioactive Labeling for Environmental Studies : Radioactively labeled versions of these fungicides (e.g., pyraoxystrobin) have been developed for use as radiotracers in metabolism, toxicology, mode of action, and environmental studies (Liu et al., 2011).
Environmental Impact and Soil Interaction
Soil Adsorption and Leaching : The environmental behavior of these compounds in soils has been extensively studied. For instance, the adsorption/desorption and migration behavior of pyraoxystrobin in various agricultural soils were investigated, revealing significant implications for surface and groundwater safety (Xunyue Liu et al., 2018).
Environmental Dynamics : The dynamic characteristics of SYP-3343 (a related strobilurin fungicide) in aerobic soils were analyzed, providing insights into the degradation, mineralization, and microbial interaction in soils (Xun Liu et al., 2014).
Chemical Synthesis and Polymerization
Synthesis and Copolymerization : The compound has been used in the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were then copolymerized with styrene. This indicates potential applications in material science and polymer chemistry (Whelpley et al., 2022).
Building Block in Organic Synthesis : Methyl (E)-4-Chloro-3-methoxy-2-butenoate, a closely related compound, has been highlighted for its versatility as a building block in various nucleophilic substitution reactions, suggesting wide applications in organic synthesis (Duc et al., 1992).
Medicinal and Biological Research
Antioxidant Activity : Certain derivatives of this compound have shown antioxidant activities, as demonstrated in studies exploring their potential in medicinal chemistry (Nguyen et al., 2021).
Fungicidal Evaluation : Novel chalcone-based strobilurin analogues, which include variants of the compound, have been synthesized and evaluated for their fungicidal activities. This research suggests potential applications in developing new fungicides (Zhao et al., 2007).
properties
IUPAC Name |
methyl (E)-2-[4-chloro-2-[[4-(2-methoxyethoxy)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO6/c1-24-10-11-27-17-5-7-18(8-6-17)28-13-15-12-16(22)4-9-19(15)20(14-25-2)21(23)26-3/h4-9,12,14H,10-11,13H2,1-3H3/b20-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCJAJASUCFYAI-XSFVSMFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)C(=COC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)/C(=C\OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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